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Propylthiouracil (PTU) is an antithyroid drug, and quality control of its tablet formulations requires precise
and accurate analytical methods. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a
preferred technique for this purpose. The following notes detail a validated method suitable for quantitative

analysis and quality control, ensuring dosage accuracy and stability assessment [1].

1. Principle of the Analysis: The method separates PTU from its potential impurities and excipients using a
C18 column and a mobile phase of acetonitrile and buffer. Detection is carried out using a UV detector, and
the method has been validated as per ICH guidelines to confirm its specificity, linearity, accuracy, and

precision [1] [2].

2. Key Advantages:

e Specificity: Effectively separates PTU from its common impurity (thiourea) and degradation products
formed under stress conditions, confirming the stability-indicating nature of the method [1] [2].

o Efficiency: Offers a short analysis time with a retention time for PTU around 2.75 minutes, making it
suitable for high-throughput routine analysis [1].

¢ Robustness and Precision: The method exhibits good precision with %RSD within acceptable limits
and accuracy with % recovery typically between 98-102% [1].

Detailed Experimental Protocol
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Instrumentation and Materials

e HPLC System: Agilent 1200 or 1260 Infinity Il HPLC system or equivalent, equipped with a
quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector [1].

¢ Data Station: OpenLab CDS or Empower software [1].

e Column: C18 column (e.g., 250 mm x 4.6 mm, 5 um) [1].

e Chemicals: HPLC-grade acetonitrile, methanol, and water. Analytical-grade monobasic potassium
phosphate, orthophosphoric acid, and sodium hydroxide [1].

e Standard and Sample: Propylthiouracil working standard and propylthiouracil 50 mg tablets [1].

Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions as per the recent literature.

Parameter Condition 1 [1] Condition 2 [2]
Column C18 (250 x 4.6 mm, 5 ym) C18 (150 x 4.6 mm, 5 um)
Mobile Phase Acetonitrile:Buffer (20:80 v/v) Water:Methanol:Acetonitrile (50:35:15

v/viv) with 0.1% Acetic Acid

Buffer 3.4 g Monobasic Potassium Phosphate  Not Applicable
in 1L water, pH adjusted to 4.6 + 0.05

Flow Rate 1.0 mL/min 0.8 mL/min
Column Ambient 45 °C
Temperature

Detection 272 nm 241 nm
Wavelength

Injection 10 pL 10 pL

Volume

Retention Time  ~2.75 minutes Method-dependent
(PTU)
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Preparation of Solutions

¢ Diluent: Methanol and water mixture (1% methanol in water) [1].

e Mobile Phase: Mix acetonitrile and the prepared buffer in a 20:80 (v/v) ratio. Filter through a 0.45um
membrane filter and degas [1].

e Standard Solution: Accurately weigh about 50 mg of PTU working standard into a 50 mL volumetric
flask. Dissolve and dilute to volume with methanol. Pipette 5 mL of this solution into a 100 mL
volumetric flask and dilute to volume with water [1].

e Sample Solution: Weigh and finely powder not less than 20 tablets. Transfer an amount of powder
equivalent to 50 mg of PTU to a 100 mL volumetric flask. Add 20 mL of methanol, sonicate for 5
minutes, add 50 mL of water, and sonicate for another 15 minutes. Cool, dilute to volume with water,
and mix. Filter through a 0.45um PVDF filter, discard the first few mL of the filtrate. Further dilute 5 mL
of this solution to 100 mL with water [1].

Analysis Procedure

e Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

¢ Inject the standard solution to ensure system suitability. The %RSD for replicate injections should be
< 2.0%.

e Separately inject the standard and sample solutions.

e Calculate the % assay of propylthiouracil in the tablet using the formula [1]: % Assay = (AT/AS)
X (WS/WT) x (100/5) x (100/5) x (AW/L) x P

AT & AS: Average peak areas of PTU in sample and standard chromatograms.

WS & WT: Weight of standard and sample (mg).

AW & L: Average tablet weight and label claim (mg).

P: Potency of the working standard (%).

o

(e]

[¢]

[e]

The workflow for the method development and validation is systematic, as shown below.
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Click to download full resolution via product page

Method Validation

The developed method must be validated as per ICH guidelines. The table below outlines the key validation

parameters and their acceptance criteria based on the cited studies.

Parameter Protocol Acceptance Criteria
Specificity Inject blank, placebo, standard, and sample. No  No interference from blank,
interference at the retention time of PTU [1]. placebo, or known impurities [1].
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Parameter

Linearity

Accuracy

(Recovery)

Precision

Forced
Degradation

Protocol

Prepare standard solutions at 5-6 concentration
levels (e.g., 25-75 pg/mL) and inject [1].

Analyze samples spiked with known amounts of
PTU at 80%, 100%, and 120% levels [1] [2].

Repeatability: Multiple injections of a
homogeneous sample. Intermediate
Precision: Analysis on a different day/by a
different analyst [1].

Expose the sample to stress conditions: acid,
base, oxidation, thermal, and photolytic.
Compare with an unstressed sample [1] [2].

Acceptance Criteria

Correlation coefficient (R2) > 0.999

[1].

Average % recovery between
98% and 102% [1].

% Relative Standard Deviation
(RSD) < 2.0% [1].

Demonstrate the stability-
indicating power of the method.
Peak purity of PTU should pass

[1].

The validation process follows a logical sequence to ensure the method is fit for its intended purpose.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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